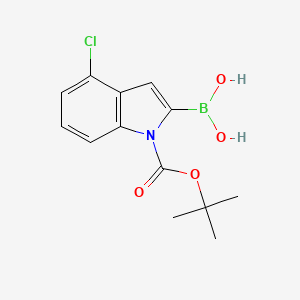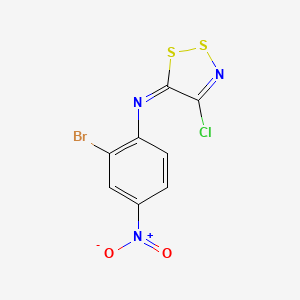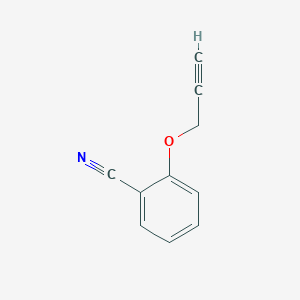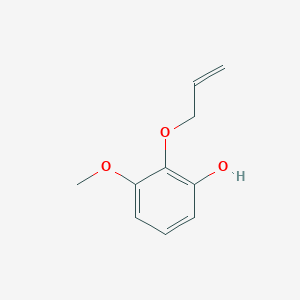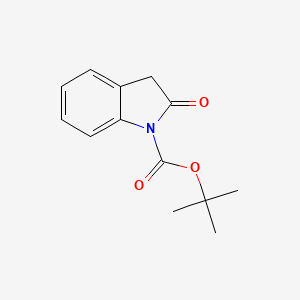
1-(Azidomethyl)-4-methoxybenzene
Descripción general
Descripción
1-(Azidomethyl)-4-methoxybenzene, or 4-Azidomethylbenzoic acid methyl ester, is an organic compound commonly used in research laboratories. It is a colorless solid compound with a molecular formula of C9H9N3O2. It is a derivative of benzene and is used as a reagent in a variety of chemical reactions. It is also known as 4-Azidomethylbenzoic acid methyl ester and has a boiling point of 287°C.
Aplicaciones Científicas De Investigación
Synthesis of Triazole Derivatives
1-(Azidomethyl)-4-methoxybenzene is involved in the synthesis of 1,2,3-triazole derivatives, showing potential in inhibiting the acidic corrosion of steels. This research utilized various azidomethylbenzenes, including this compound, to synthesize ten 1,4-disubstituted 1,2,3-triazoles with potential applications in corrosion inhibition (Negrón-Silva et al., 2013).
Plant Growth Inhibitory Activity
Compounds related to 4-methoxybenzene, including derivatives of this compound, have demonstrated plant growth inhibitory activities. These compounds were isolated from certain fungi and showed significant radicle growth inhibition in lettuce seedlings, indicating potential applications in agriculture and horticulture (Kamo et al., 2006).
Electrochemical Applications
Research into the electrochemical thiocyanation of methoxybenzene derivatives, including this compound, has shown potential for selective chemical transformations. This process demonstrates high regio- and isomeric-selectivity, crucial for various chemical synthesis applications (Gitkis & Becker, 2006).
Analysis of Volatile Compounds
Volatile methoxybenzene compounds, related to this compound, have been identified in grains with off-odors. This research provides insights into the chemical composition of grains affected by various odors, which is significant for food quality control and storage (Seitz & Ram, 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(azidomethyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-8-4-2-7(3-5-8)6-10-11-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKGGJYLHBHSQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448727 | |
| Record name | 1-(azidomethyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70978-37-9 | |
| Record name | 1-(azidomethyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of incorporating a triazole ring into the acridone structure in the context of anticancer activity?
A1: Triazole rings are known to possess a variety of biological activities, and their incorporation into drug molecules can enhance their pharmacological properties. [, ] In the context of anticancer activity, triazoles can contribute to improved binding affinity to target proteins, enhanced cellular uptake, and increased metabolic stability. The specific impact of the triazole ring on the activity of the acridone derivatives would depend on factors such as its position, substitution pattern, and the overall structure of the molecule.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



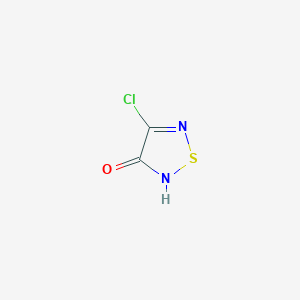
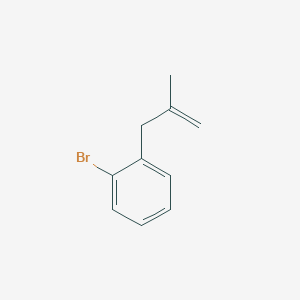
![4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1278304.png)
